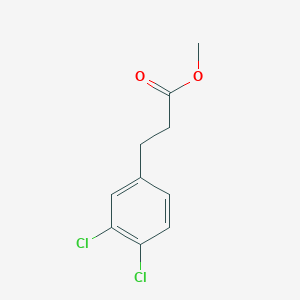

Methyl 3-(3,4-dichlorophenyl)propanoate

Description

Methyl 3-(3,4-dichlorophenyl)propanoate is an organic ester featuring a propanoate backbone substituted with a 3,4-dichlorophenyl group. Its molecular formula is C₁₀H₁₀Cl₂O₂, with a molecular weight of 233.10 g/mol (inferred from analogs in ).

Properties

IUPAC Name |

methyl 3-(3,4-dichlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZJYFIONVJYSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-dichlorophenyl)propanoate typically involves the esterification of 3-(3,4-dichlorophenyl)propanoic acid. One common method includes the reaction of 3-(3,4-dichlorophenyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid or thionyl chloride. The reaction mixture is refluxed for several hours, and the product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dichlorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

Oxidation: 3-(3,4-dichlorophenyl)propanoic acid or 3-(3,4-dichlorophenyl)propanone.

Reduction: 3-(3,4-dichlorophenyl)propanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,4-dichlorophenyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves this compound.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dichlorophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms can enhance its binding affinity to certain molecular targets, making it a potent inhibitor or activator in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-(3,4-dichlorophenyl)propanoate with structurally or functionally related compounds, highlighting key differences in structure, properties, and applications:

Key Observations:

Structural Variations: Substituents: this compound lacks the amino (), glycoside (), or urea () groups found in analogs, simplifying its synthesis but limiting functional diversity. Aromatic Ring: The 3,4-dichloro substitution is shared with BD 1008 and DCMU, conferring lipophilicity and stability, but differs from the methoxy or glycosylated analogs ().

Physicochemical Properties: The dichlorophenyl group increases molecular weight and hydrophobicity compared to non-halogenated esters (e.g., ’s compound 3). The amino-substituted analog () has higher polarity due to the NH₂ group, enhancing solubility in polar solvents.

Pharmaceuticals: BD 1008 () and the amino-substituted ester () highlight roles in drug discovery, particularly for neurological targets.

Synthetic Accessibility :

- The target compound’s synthesis is simpler than glycosylated () or heterocyclic derivatives (), requiring only esterification of the corresponding acid.

Biological Activity

Methyl 3-(3,4-dichlorophenyl)propanoate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a propanoate backbone with a dichlorophenyl substituent. The presence of two chlorine atoms on the phenyl ring enhances its chemical reactivity and biological activity by improving binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor or activator in various biochemical pathways, influencing enzymatic activities crucial for cellular functions.

- Receptor Interaction : Initial studies suggest that it interacts with neurotransmitter receptors, which could explain its potential therapeutic effects in neurological disorders.

Pharmacological Properties

- Anti-inflammatory Effects : Preliminary studies indicate that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.

- Analgesic Potential : The compound has also been investigated for its analgesic effects, potentially providing relief from pain through modulation of pain pathways in the central nervous system.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 3-(4-chlorophenyl)propanoate | Single chlorine substitution | Moderate anti-inflammatory effects |

| Methyl 3-(3-chlorophenyl)propanoate | One chlorine atom | Limited analgesic properties |

| Ethyl 3-(3,4-dichlorophenyl)propanoate | Ethyl group may alter pharmacokinetics | Enhanced receptor interaction |

This compound stands out due to its dual chlorine substitutions, which enhance stability and binding properties compared to similar compounds.

Study on Anti-inflammatory Activity

A study conducted by researchers focused on the anti-inflammatory effects of this compound in a rodent model. The results indicated significant reductions in pro-inflammatory cytokines when administered at specific dosages. This suggests a potential role in managing inflammatory diseases.

Analgesic Research

In another study exploring analgesic properties, the compound was tested against standard pain models. Results showed that it effectively reduced pain responses comparable to established analgesics, indicating its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.